molecular formula C20H22N4O2S2 B2368143 N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide CAS No. 904823-38-7

N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide

Cat. No.: B2368143
CAS No.: 904823-38-7
M. Wt: 414.54
InChI Key: VOJIUXQIUGXGLD-UHFFFAOYSA-N
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Description

“N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide” is a chemical compound with the molecular formula C23H26N4O2S . It is available for purchase from certain chemical suppliers.


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene-2-sulfonamide group attached to a phenyl ring, which is further connected to a pyridazin-3-yl group with a 4-methylpiperidin-1-yl substituent .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 422.55. It has 6 hydrogen bond acceptors and 1 hydrogen bond donor. It has 5 rotatable bonds and 6 nitrogen and oxygen atoms. Its partition coefficient (logP) is 5.195 and its distribution coefficient (logD) is 5.189. Its water solubility (LogSw) is -5.11. Its polar surface area is 65.275 .

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : Research demonstrates the synthesis of various heterocyclic compounds containing a sulfonamido moiety, which are significant in the development of new substances with biological activity. These compounds have shown potential as inhibitors of human carbonic anhydrases, which are involved in several biochemical processes (Komshina et al., 2020).

  • Antibacterial and Antimicrobial Activities : Studies indicate the efficacy of sulfonamide derivatives in exhibiting antibacterial properties. Novel heterocyclic compounds containing sulfonamido moieties have been synthesized and tested for their antibacterial activity, indicating their potential in medical and pharmaceutical applications (Azab et al., 2013).

  • One-Pot Synthesis Techniques : Research has been conducted on the one-pot synthesis of various sulfonamides, showcasing efficient methods for producing these compounds. This includes the synthesis of N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides using catalytic zinc chloride, which presents an efficient and cost-effective approach (Yu et al., 2014).

  • Study of Interaction with Proteins : The interaction between sulfonamide derivatives and proteins like bovine serum albumin has been studied. This research is crucial for understanding the pharmacokinetics and pharmacodynamics of these compounds (Zhang et al., 2015).

  • Potential Anticancer Properties : Some studies have focused on the synthesis of sulfonamide derivatives and their evaluation as potential anticancer agents. This includes the investigation of their cytotoxic effects on various cancer cell lines, highlighting the potential of these compounds in cancer treatment (Redda et al., 2011).

Properties

IUPAC Name

N-[3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S2/c1-15-9-11-24(12-10-15)19-8-7-18(21-22-19)16-4-2-5-17(14-16)23-28(25,26)20-6-3-13-27-20/h2-8,13-15,23H,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJIUXQIUGXGLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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